4-甲氧基-1-甲氧羰基-β-咔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

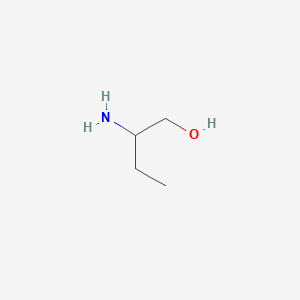

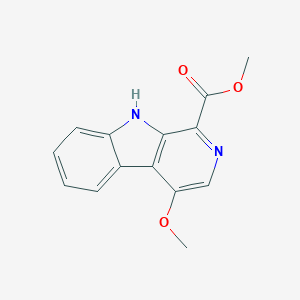

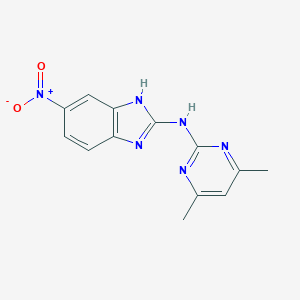

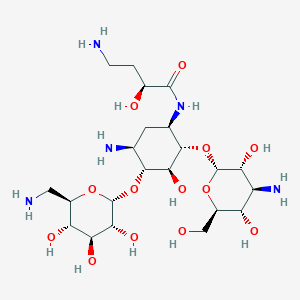

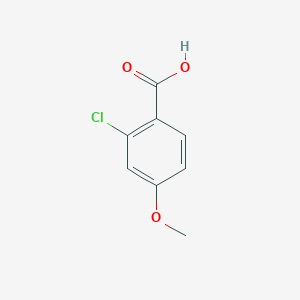

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate is a chemical compound that has garnered attention due to its structural complexity and potential for various chemical reactions and properties. This compound belongs to a class of molecules that exhibit interesting chemical and physical properties, making it a subject of study in organic chemistry.

Synthesis Analysis

A novel synthesis method for derivatives of this compound involves the use of 1-hydroxyindole chemistry, allowing for the preparation of various substituted versions. This method demonstrates the versatility of the core structure in synthetic organic chemistry (Somei, Yamada, & Yamamura, 1998). Additionally, functionalized pyrido[2,3-b]indoles can be synthesized from readily available precursors, showcasing the compound’s flexibility in synthesis routes (Forbes, Johnson, & Thompson, 1992).

Molecular Structure Analysis

The molecular structure of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate and its derivatives reveals the significance of the methoxycarbonyl group and the indole core in determining the molecule's reactivity and potential applications. Studies on the mutagenic properties of similar compounds highlight the critical role of molecular structure in biological activity (Murakami et al., 2010).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including catalysis and annelation, to produce a wide range of products. For instance, metal/organo relay catalysis offers a method for synthesizing methyl 4-aminopyrrole-2-carboxylates, demonstrating the compound's reactivity and utility in organic synthesis (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate derivatives, such as solubility, melting points, and stability, are crucial for their potential applications in various fields. Spectroscopic and computational studies provide insights into the molecule's electronic nature and potential as a precursor to biologically active molecules (Almutairi et al., 2017).

科学研究应用

- 4-甲氧基-1-甲氧羰基-β-咔啉表现出有希望的抗肿瘤特性。研究表明它抑制癌细胞增殖并在多种癌症类型中诱导细胞凋亡(程序性细胞死亡)。 其作用机制涉及干扰关键的细胞通路,使其成为潜在的癌症治疗候选药物 .

- 该化合物因其神经保护特性而被研究。它可能有助于预防神经元损伤并减少阿尔茨海默病和帕金森病等神经退行性疾病的氧化应激。 其调节神经递质系统和增强神经元存活的能力使其成为进一步研究的有趣目标 .

- 4-甲氧基-1-甲氧羰基-β-咔啉显示出抗炎作用。它抑制促炎细胞因子和酶,可能减轻炎症反应。 研究人员正在探索它在类风湿性关节炎和炎症性肠病等疾病中的应用 .

- 该化合物充当抗氧化剂,清除自由基并保护细胞免受氧化损伤。 其抗氧化活性有助于其整体健康益处和潜在的治疗应用 .

- 一些研究表明4-甲氧基-1-甲氧羰基-β-咔啉可能具有抗抑郁作用。它调节神经递质水平并影响与情绪相关的通路。 需要进一步调查以验证其治疗抑郁症的功效 .

- 除了其生物活性外,该化合物还用作有价值的合成中间体。研究人员用它来构建更复杂的分子,包括其他β-咔啉和天然产物。 其多功能的反应性使其成为有机合成中有效的构建模块 .

抗肿瘤活性

神经保护作用

抗炎活性

抗氧化特性

抗抑郁潜力

合成应用

总之,4-甲氧基-1-甲氧羰基-β-咔啉在从癌症研究到神经保护的各个领域都很有希望。 其多方面特性使其成为持续调查和潜在治疗开发的有趣主题 . 如果你想了解更多关于任何特定方面的资讯,请随时提问! 😊

作用机制

Result of Action

It is known that the compound has multiple biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-1-methoxycarbonyl-beta-carboline . These factors can include pH, temperature, and the presence of other molecules, among others. The compound is relatively stable under normal conditions and is soluble in most organic solvents .

属性

IUPAC Name |

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUGSXDGKSRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976283 |

Source

|

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60807-25-2 |

Source

|

| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060807252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)